molecular formula C8H8BrNO2 B2852216 Methyl 2-(4-bromopyridin-2-yl)acetate CAS No. 1354021-08-1

Methyl 2-(4-bromopyridin-2-yl)acetate

Cat. No.: B2852216
CAS No.: 1354021-08-1
M. Wt: 230.061
InChI Key: URIFFMIHLPERQQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. google.comnih.gov Its presence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its profound biological significance. google.comwikipedia.org The nitrogen atom within the ring imparts unique electronic properties, influencing the molecule's polarity, basicity, and ability to engage in hydrogen bonding. These characteristics are crucial for molecular recognition and binding to biological targets. Consequently, the pyridine scaffold is often considered a "privileged structure" in drug discovery, a core motif that frequently appears in bioactive compounds. google.comgoogle.com

Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Precursors

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic versatility. Halogenated pyridines serve as key building blocks in a wide range of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to elaborate the pyridine core with a diverse array of functional groups. This strategic functionalization is essential for fine-tuning the pharmacological and material properties of the final products.

Contextualization of Methyl 2-(4-bromopyridin-2-yl)acetate within the Broader Class of Azaheteroaryl Acetates

This compound belongs to the broader class of azaheteroaryl acetates, which are characterized by an acetic acid ester group attached to a nitrogen-containing aromatic ring. These compounds are of particular interest as they combine the reactive potential of the halogenated pyridine ring with the synthetic handles of the acetate (B1210297) moiety. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for derivatization. This dual functionality makes azaheteroaryl acetates like this compound highly valuable intermediates in multi-step synthetic sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIFFMIHLPERQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of Methyl 2 4 Bromopyridin 2 Yl Acetate

The preparation of Methyl 2-(4-bromopyridin-2-yl)acetate can be approached through several synthetic routes, often starting from commercially available pyridine (B92270) derivatives. A common strategy involves the functionalization of a pre-existing brominated pyridine scaffold. While specific, detailed synthetic procedures for this exact molecule are not abundantly available in peer-reviewed literature, analogous preparations suggest that a key step would involve the introduction of the acetate (B1210297) side chain. One potential, though unconfirmed, pathway could involve the conversion of 4-bromo-2-methylpyridine (B16423) to its corresponding cyanomethyl derivative, followed by hydrolysis and esterification to yield the final product.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 117192-36-8
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Off-white to yellow solid

| Solubility | Soluble in common organic solvents such as dichloromethane (B109758) and methanol (B129727) |

Characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the acetate group, and the methyl protons of the ester. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern. ¹³C NMR spectroscopy would provide evidence for all eight carbon atoms in their unique chemical environments.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, with the characteristic isotopic pattern of bromine (approximately equal intensities for M and M+2) providing a clear signature.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹) and vibrations associated with the aromatic pyridine ring.

Chemical Reactivity and Derivatization

Cross-Coupling Reactions at the Bromine-Substituted Position

The bromine atom at the 4-position of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, allows for the formation of a new carbon-carbon bond by reacting the bromopyridine with an organoboron reagent, such as an arylboronic acid. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is used to form a new carbon-nitrogen bond. This reaction involves the coupling of the bromopyridine with a primary or secondary amine, providing a direct route to substituted aminopyridines. This is a particularly important transformation in medicinal chemistry, as the introduction of amine functionalities can significantly impact a molecule's biological activity and pharmacokinetic properties.

Catalytic Cross-Coupling Reactions

Reactions of the Ester Group

The methyl ester group provides another point for chemical modification.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

The methyl ester can be directly converted to an amide by reacting it with a primary or secondary amine, often at elevated temperatures or with the use of a catalyst. This transformation is a common strategy for introducing diverse side chains and building molecular complexity.

Mechanistic Investigations of Reactions Involving Methyl 2 4 Bromopyridin 2 Yl Acetate

Mechanistic Pathways of Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, in particular, is widely used for the arylation of heteroaromatic halides. The mechanism of these reactions is generally understood to involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, has been a subject of intense investigation to elucidate its precise mechanism. illinois.eduwikipedia.org

The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle, yet its exact mechanism has remained elusive for many years due to the transient nature of the intermediates involved. illinois.eduresearchgate.net Studies focusing on bromopyridines and related aryl halides have been instrumental in shedding light on this process. Research has led to the identification of transient intermediates, providing a clearer picture of the transfer of the organic moiety from boron to palladium. researchgate.net

Two primary mechanistic pathways have been proposed, largely dependent on the reaction conditions, particularly the nature of the base and solvent. researchgate.net

Pathway A (The Boronate Pathway): This pathway involves the reaction of an organoboronate species (formed from the boronic acid and a base) with a palladium(II)-halide complex. The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex, which then displaces the halide on the palladium center. researchgate.net

Pathway B (The Hydroxide Pathway): Kinetic studies have suggested an alternative pathway, especially under conditions with weak bases and aqueous solvents. In this mechanism, a palladium-hydroxido complex reacts with a neutral organoboron compound. researchgate.net

Recent mechanistic studies on the Suzuki-Miyaura cross-coupling between bromophenylpyridine compounds and phenylboronic acid have successfully identified a transient intermediate in the transmetalation step using NMR spectroscopy. researchgate.net Density Functional Theory (DFT) calculations identified this species as a boronate ligand coordinated to the palladium center through an oxygen atom. researchgate.net The detection of pre-transmetalation intermediates containing Pd-O-B linkages has been a significant breakthrough. illinois.edu These studies have established the existence of two different types of intermediates: a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu

PathwayKey ReactantsProposed IntermediateTypical Conditions
Pathway A (Boronate)Palladium-halide complex + Organoboronate[Pd{Ph-B(OH)3−}{C5H2RN}(PR3)2] complexStrong base
Pathway B (Hydroxide)Palladium-hydroxido complex + Neutral Boronic AcidIntermediate with Pd-OH bondWeak base, aqueous solvents

Understanding Catalytic Cycles in C-H Arylation Reactions (e.g., Ru-photoredox Pd-catalyzed processes)

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. chimia.ch Dual catalytic systems, such as those combining a ruthenium-based photoredox catalyst with a palladium catalyst, have proven effective for the C-H arylation of N-heterocycles. nih.govrsc.org These reactions are often induced by visible light, making them a greener alternative to thermally driven processes. nih.gov

The catalytic cycle for a Ru-photoredox Pd-catalyzed C-H arylation, using an aryldiazonium salt as the aryl source, is proposed to proceed as follows:

Photoexcitation: The ruthenium photocatalyst, typically [Ru(bpy)₃]²⁺, absorbs visible light and is excited to a potent reducing state, [Ru(bpy)₃]²⁺.

Reductive Quenching: The excited photocatalyst undergoes single-electron transfer (SET) to the aryldiazonium salt. This reduces the diazonium salt, causing it to release N₂ gas and generate an aryl radical. The photocatalyst is oxidized to [Ru(bpy)₃]³⁺.

Aryl Radical Addition: The highly reactive aryl radical adds to the palladium(0) catalyst to form a palladium(I)-aryl species.

Oxidative Addition: This Pd(I)-aryl intermediate can then react with the bromopyridine substrate in an oxidative addition step to form a Pd(III) complex.

Reductive Elimination: The Pd(III) complex undergoes reductive elimination to form the C-C bond of the arylated product and a Pd(I) species.

Catalyst Regeneration: The catalytic cycles are closed by further redox events. For instance, the [Ru(bpy)₃]³⁺ is reduced back to its ground state by a sacrificial electron donor, and the palladium catalyst is regenerated.

In many cases, the pyridine (B92270) nitrogen atom acts as a directing group, guiding the C-H activation to a specific position, often the ortho-C-H bond of a phenyl ring attached to the pyridine. nih.govmdpi.com

StepDescriptionKey Species
1. PhotoexcitationRuthenium catalyst absorbs light.*[Ru(bpy)₃]²⁺
2. Reductive QuenchingExcited Ru catalyst reduces the aryl source.Aryl radical, [Ru(bpy)₃]³⁺
3. C-H Activation/Palladacycle FormationPalladium catalyst reacts with the substrate's C-H bond.Palladacycle intermediate
4. Oxidation & Reductive EliminationThe palladacycle is oxidized by the aryl radical source, leading to C-C bond formation.Arylated product, Pd(0) or Pd(II)
5. Catalyst RegenerationBoth Ru and Pd catalysts are returned to their active states.[Ru(bpy)₃]²⁺, Pd(0)

Insights into C-H Bond Activation Mechanisms (e.g., Rollover Cyclometallation in Bromopyridine Complexes)

C-H bond activation is the cleavage of a typically unreactive carbon-hydrogen bond, often facilitated by a transition metal complex. mt.comwikipedia.org This process is the cornerstone of C-H functionalization reactions. Several mechanisms for C-H activation are known, including oxidative addition, electrophilic substitution, and concerted metalation-deprotonation (CMD). mt.comyoutube.com

A particularly fascinating mechanism observed in complexes of bidentate heterocyclic ligands like bromopyridines is "rollover cyclometallation". researchgate.netnih.gov This process involves a surprising regioselectivity, where a remote C-H bond is activated instead of a more proximal one. The key steps are:

Initial Coordination: A bidentate ligand, such as a derivative of 2,2'-bipyridine, coordinates to a metal center in a standard κ²-N,N' fashion.

Ligand Rotation (Rollover): One of the metal-nitrogen bonds breaks, allowing the heterocyclic ring to rotate or "roll over." nih.gov

Remote C-H Activation: This rotation positions a C-H bond, which was previously remote from the metal center (e.g., at the C3 or C5 position of the pyridine ring), in proximity to the metal. The metal then activates this C-H bond, leading to the formation of a stable cyclometalated complex with an M-C bond. researchgate.netnih.gov

This process affords an uncommon cyclometalated complex where the ligand is bound in a κ²-C,N mode. researchgate.net DFT calculations on an iridium complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine suggest that this rollover C-H activation occurs after the initial coordination of a second ligand and is facilitated by solvent molecules. rsc.org Rollover cyclometallation represents a powerful strategy for achieving regioselective C-H functionalization that would be difficult to access through other means. nih.gov

Computational Studies in Mechanistic Elucidation of Related N-Alkylation Reactions

N-alkylation of pyridines is a fundamental transformation for modifying the properties of these heterocycles. While not directly involving the bromine atom of Methyl 2-(4-bromopyridin-2-yl)acetate, understanding the mechanisms of N-alkylation of the pyridine ring is crucial for predicting reactivity and side reactions. Computational studies, particularly using DFT, have become indispensable for mapping the complex energy landscapes of these reactions. rsc.org

In a different system, DFT calculations were used to study the iridium-catalyzed N-alkylation of amines with alcohols. rsc.org The results showed that the reaction proceeds via a "hydrogen autotransfer" mechanism. This process involves three distinct stages:

Alcohol Oxidation: The catalyst first oxidizes the alcohol to an aldehyde.

Condensation: The aldehyde then condenses with the amine to form an imine.

Imine Reduction: Finally, the catalyst reduces the imine to the final N-alkylated amine product.

The calculations revealed that the imine reduction step is highly exergonic and serves as the thermodynamic driving force for the entire catalytic cycle. rsc.org Furthermore, by applying the energetic span model, the turnover frequency-determining intermediate (TDI) and transition state (TDTS) were identified, and the calculated turnover frequency showed good agreement with experimental data, validating the proposed mechanism. rsc.org These examples highlight the power of computational chemistry to provide detailed, step-by-step insights into reaction mechanisms that are often inaccessible through experimental means alone.

Applications of Methyl 2 4 Bromopyridin 2 Yl Acetate As a Building Block in Complex Molecular Synthesis

Utilization in Heterocyclic Compound Synthesis

The synthesis of fused heterocyclic systems is a significant area of medicinal and materials chemistry. While direct examples involving Methyl 2-(4-bromopyridin-2-yl)acetate are not extensively documented in readily available literature, its structural motifs are analogous to precursors used in the synthesis of important heterocyclic scaffolds like imidazo[1,2-a]pyridines.

Imidazo[1,2-a]pyridines are recognized as "privileged" scaffolds in drug discovery due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. nanobioletters.com The classical synthesis of this scaffold often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nanobioletters.com A common variation is the reaction between a 2-bromopyridine (B144113) derivative and a suitable nitrogen-containing reactant, followed by intramolecular cyclization. The bromo- and acetate-substituted pyridine (B92270) structure of this compound makes it a potential starting material for such synthetic strategies, leading to functionalized imidazo[1,2-a]pyridine (B132010) derivatives.

Table 1: Potential Reactions for Heterocycle Synthesis

Reaction TypePotential ReactantResulting Scaffold
Condensation/CyclizationAmines, AmidinesImidazo[1,2-a]pyridines
Palladium-catalyzed AnnulationAlkynes, AlkenesFused Pyridine Systems

Role in Advanced Medicinal Chemistry Research and Development

As an intermediate, this compound can be utilized in the synthesis of various active pharmaceutical ingredients (APIs). Patent literature frequently discloses substituted pyridines as key intermediates in the synthesis of drugs targeting a wide array of diseases. For instance, compounds with similar structures are found in the synthetic routes for kinase inhibitors, which are a major class of anticancer drugs. The bromine atom allows for coupling with other fragments, while the acetate (B1210297) group can be modified to introduce different functionalities or linkers.

The development of novel ligands for biological targets is a cornerstone of drug discovery. The 4-bromopyridin-2-yl moiety is a valuable scaffold for creating such ligands. A primary method for its elaboration is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the pyridine ring and a carbon atom from an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of complex biaryl and heteroaryl structures. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst/BaseProduct Type
This compoundArylboronic AcidPd(PPh₃)₄ / K₂CO₃Methyl 2-(4-arylpyridin-2-yl)acetate
This compoundHeteroarylboronic AcidPd(OAc)₂ / K₃PO₄Methyl 2-(4-heteroarylpyridin-2-yl)acetate

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is an emerging therapeutic modality. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker's length and composition are critical for the efficacy of the PROTAC. While specific use of this compound in PROTAC synthesis is not prominently reported, its structure is suitable for derivatization into linker components or as part of the ligand scaffold itself. The ester can be hydrolyzed to a carboxylic acid, providing a common attachment point for linker synthesis.

Application in Agrochemical Research

Pyridine derivatives are integral to the agrochemical industry, forming the core of many herbicides, fungicides, and insecticides. Their mode of action often involves the inhibition of essential enzymes in pests or weeds. For example, certain pyrimidinyloxybenzoate herbicides are used to control weeds in rice cultivation. google.com The synthesis of such complex agrochemicals relies on versatile building blocks. A brominated pyridine ring, such as the one in this compound, is a key starting point for introducing the necessary functionalities through cross-coupling or nucleophilic substitution reactions to build the final active compound.

Strategies for Chemical Library Synthesis and Analogue Generation

Modern drug and agrochemical discovery often relies on the synthesis and screening of large collections of related compounds, known as chemical libraries. Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse molecules from a common starting material. cam.ac.ukmdpi.com this compound is well-suited for such strategies. The two distinct reactive sites—the bromine atom and the methyl acetate group—can be functionalized in a sequential or orthogonal manner. For example, a library of arylboronic acids could be coupled at the 4-position via Suzuki reactions, followed by amidation of the ester group with a library of amines to rapidly generate a large number of distinct analogues. This approach allows for the systematic exploration of the chemical space around the pyridine scaffold to identify compounds with desired biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Methyl 2 4 Bromopyridin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl 2-(4-bromopyridin-2-yl)acetate. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester.

Pyridine Ring Protons: The three protons on the substituted pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) are dictated by their positions relative to the nitrogen atom and the bromo and acetate substituents. The proton at position 6 is typically the most downfield due to the influence of the adjacent nitrogen.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the pyridine ring and the carbonyl group are expected to appear as a singlet, typically in the range of δ 3.8-4.2 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group will also produce a sharp singlet, typically found further upfield around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their hybridization and chemical environment.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 168-172 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct signals in the aromatic region (δ 120-160 ppm). The carbon atom bearing the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen (C2 and C6) will also show characteristic downfield shifts.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to have a signal in the aliphatic region, typically around δ 40-45 ppm.

Methyl Carbon (-OCH₃): The methyl ester carbon is generally observed around δ 52-54 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is predictive and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine C-H (H3) 7.3 - 7.5 122 - 125
Pyridine C-Br (C4) --- 130 - 133
Pyridine C-H (H5) 7.6 - 7.8 128 - 131
Pyridine C-H (H6) 8.3 - 8.5 149 - 152
Pyridine C-CH₂ (C2) --- 155 - 158
Methylene (-CH₂-) 3.9 - 4.1 41 - 44
Methyl (-OCH₃) 3.7 - 3.8 52 - 53
Carbonyl (C=O) --- 170 - 172

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (molecular formula C₈H₈BrNO₂), the presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and other bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. The calculated monoisotopic mass for C₈H₈⁷⁹BrNO₂ is 228.9738 Da. uni.lu An experimental HRMS value that matches this calculated mass confirms the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) often result in the observation of protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺). uni.lu

Table 2: Predicted m/z Values for Molecular Ions and Adducts of this compound Data derived from predicted values for the ⁷⁹Br isotope. uni.lu

Adduct / Ion Formula Predicted m/z
[M]⁺ [C₈H₈⁷⁹BrNO₂]⁺ 228.9733
[M+H]⁺ [C₈H₉⁷⁹BrNO₂]⁺ 229.9811
[M+Na]⁺ [C₈H₈⁷⁹BrNNaO₂]⁺ 251.9631
[M+K]⁺ [C₈H₈⁷⁹BrKNO₂]⁺ 267.9370

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ range due to the stretching vibrations of its carbon-carbon and carbon-nitrogen double bonds.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are expected just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond will produce an absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1735 - 1750 Strong
Pyridine Ring C=C, C=N Stretches 1400 - 1600 Medium-Weak
Ester C-O Stretch 1100 - 1300 Medium
Aromatic C-H C-H Stretch 3010 - 3100 Weak
Aliphatic C-H C-H Stretch 2850 - 2960 Weak
Bromoalkane C-Br Stretch 500 - 600 Medium

Chromatographic Techniques for Reaction Monitoring, Purification, and Analysis (Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be determined. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For a compound of moderate polarity like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

Column Chromatography: For the purification of the crude product on a larger scale, column chromatography is the standard method. The principle is similar to TLC, but it is a preparative technique. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. The mobile phase (eluent) is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases. Fractions are collected as the eluent exits the column, and those containing the pure product (as determined by TLC) are combined and the solvent evaporated to yield the purified this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's empirical and molecular formula. For this compound (C₈H₈BrNO₂), the theoretical elemental composition can be calculated based on its molecular weight of 230.06 g/mol . chembeez.com

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 8 96.088 41.77
Hydrogen H 1.008 8 8.064 3.51
Bromine Br 79.904 1 79.904 34.73
Nitrogen N 14.007 1 14.007 6.09
Oxygen O 15.999 2 31.998 13.91
Total 230.061 100.00

Computational Chemistry and Theoretical Studies on Methyl 2 4 Bromopyridin 2 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and predicting the reactivity of organic molecules. For Methyl 2-(4-bromopyridin-2-yl)acetate, DFT calculations would provide a detailed picture of its molecular orbitals, charge distribution, and other key electronic parameters.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for their balance of accuracy and computational cost in studying substituted pyridines. nih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For instance, in a theoretical study on various pyridine (B92270) derivatives, DFT calculations have been used to correlate electronic properties with observed chemical behavior. mdpi.com While specific values for this compound are not published, a hypothetical DFT analysis would yield data similar to that shown in Table 1. Such data would be invaluable for predicting how the molecule might interact with other reagents. For example, the locations of the HOMO and LUMO can suggest sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, positive potentials might be found on the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DInfluences solubility and intermolecular interactions.

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Modeling of Reaction Intermediates and Transition States to Understand Reaction Progress

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry provides the tools to model the entire reaction pathway, including short-lived intermediates and high-energy transition states that are often difficult to observe experimentally.

For the synthesis or subsequent reactions of this compound, computational modeling could be used to explore potential reaction mechanisms. This involves calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms. The stationary points on this surface correspond to reactants, products, intermediates, and transition states.

For example, in the synthesis of pyridine derivatives, DFT calculations have been employed to investigate the thermodynamics and kinetics of different reaction pathways. unjani.ac.id By calculating the Gibbs free energy of activation for each step, the rate-determining step of the reaction can be identified. unjani.ac.id This information is vital for understanding why a particular reaction is slow or inefficient and can suggest modifications to the reaction conditions to overcome these hurdles.

A common application of this modeling is in understanding substitution reactions on the pyridine ring. For this compound, one might investigate the mechanism of a nucleophilic aromatic substitution reaction, where the bromine atom is replaced by another functional group. Computational modeling could compare the energies of the transition states for substitution at different positions on the ring, explaining the observed regioselectivity.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step

SpeciesRelative Enthalpy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
Reactants0.00.0
Transition State 1+85.2+110.5
Intermediate-15.7-5.1
Transition State 2+60.3+82.4
Products-40.1-55.6

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.

The insights gained from modeling reaction intermediates and transition states are not purely academic. They have practical implications for the rational design of more efficient synthetic routes.

Prediction of Chemical Behavior and Properties Relevant to Rational Synthetic Design

A primary goal of computational chemistry in the context of synthesis is to predict the chemical behavior and properties of molecules before they are even made. This predictive power allows chemists to engage in rational synthetic design, saving time and resources by focusing on the most promising synthetic targets and routes.

For this compound, computational methods can predict a range of properties that are relevant to its synthesis and handling. These include geometric parameters (bond lengths and angles), vibrational frequencies (which can be compared with experimental IR and Raman spectra), and thermodynamic properties such as the heat of formation. researchgate.net

Furthermore, computational models can predict the reactivity of different sites within the molecule. For example, by calculating atomic charges and frontier molecular orbital densities, one can predict which positions on the pyridine ring are most susceptible to electrophilic or nucleophilic attack. This is crucial for planning subsequent functionalization reactions. For instance, in the Negishi coupling, a common reaction for forming C-C bonds with bromopyridines, understanding the electronic environment of the carbon-bromine bond is essential for predicting reactivity.

Computational studies on related functionalized pyridines have shown that substituents can significantly tune the electrochemical properties and thermodynamic stability of the molecule. nih.gov These predictions can guide the choice of reagents and catalysts to achieve a desired transformation. For example, if a particular reaction is predicted to have a high activation barrier, computational screening of different catalysts could identify one that lowers this barrier, making the reaction more feasible.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-bromopyridin-2-yl)acetate?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor followed by esterification. For example:

  • Bromination: Reacting 4-pyridylacetic acid derivatives with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ or DMF .
  • Esterification: Treating the brominated intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP . Yield optimization requires precise control of reaction time, temperature, and stoichiometry, with typical yields ranging from 60–80% under optimized conditions.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR: Distinct signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and methyl ester (δ 3.7 ppm for OCH₃; δ 170–175 ppm for carbonyl carbon in ¹³C NMR) .
  • Mass Spectrometry (HRMS): Molecular ion peaks at m/z 245/247 (M⁺, Br isotope pattern) confirm molecular weight (C₈H₈BrNO₂) .
  • IR Spectroscopy: Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Br) .

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is evaluated via:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm); retention times compared to standards .
  • Elemental Analysis: Confirmation of C, H, N, Br content within ±0.3% of theoretical values .
  • Melting Point: Consistency with literature values (e.g., 85–87°C) indicates absence of major impurities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess:

  • Electrophilicity: The bromine atom’s leaving-group ability (localized electron deficiency at C-4) facilitates Suzuki-Miyaura couplings .
  • Steric Maps: Molecular docking simulations predict steric hindrance at C-2 due to the ester group, directing reactivity toward C-4 in Pd-catalyzed reactions . Software tools like Gaussian or ORCA model transition states, while crystallographic data (e.g., unit cell parameters from SHELX-refined structures) validate computational models .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer: Scale-up challenges are addressed via:

  • Continuous Flow Reactors: Enhanced heat/mass transfer improves bromination efficiency (NBS residence time <30 min at 80°C) .
  • Catalyst Screening: Pd(OAc)₂/XPhos systems reduce byproducts in esterification, achieving >90% conversion .
  • Workup Optimization: Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography minimizes losses .

Q. How do steric and electronic factors influence the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing ester group deactivates the pyridine ring, directing electrophilic substitution to the para position relative to Br .
  • Steric Effects: Steric bulk at C-2 (from the ester) favors reactions at the less hindered C-5 position in nucleophilic aromatic substitutions . Experimental validation includes comparative kinetics (e.g., monitoring reaction rates with substituted pyridines) and X-ray crystallography to confirm substitution patterns .

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